tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Description
Chemical Structure: The compound (CAS: 1353945-63-7) features a piperidine ring with a tert-butyl carboxylate group at the 1-position and a 5-chloropyrimidin-2-yloxy methyl substituent at the 4-position. Its molecular formula is C₁₆H₂₀ClN₃O₃, with a molecular weight of 337.80 g/mol .
Applications: Piperidine and pyrimidine derivatives are widely utilized in medicinal chemistry as intermediates for kinase inhibitors, antiviral agents, and enzyme modulators.
Properties
IUPAC Name |
tert-butyl 4-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQWLPKSQFIONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the selective displacement of chloride at the C4 position of a precursor molecule by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the piperidine and chloropyrimidine groups . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium bicarbonate and palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, often facilitated by catalysts like palladium on carbon (Pd/C).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Solvents: Ethanol, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.
Reagents: Sodium bicarbonate, palladium on carbon (Pd/C), and methyl iodide are frequently employed.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the chloropyrimidine moiety.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is often used in the synthesis of pharmacologically active molecules. It serves as a building block for the development of drugs targeting specific molecular pathways, particularly those involving piperidine and pyrimidine derivatives .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the piperidine ring can interact with neurotransmitter receptors, while the chloropyrimidine moiety can inhibit specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrimidine Derivatives
tert-Butyl 4-((5-Bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 832735-41-8)
- Molecular Formula : C₁₄H₁₉BrN₃O₃
- Molecular Weight : 366.23 g/mol
- Key Differences :
Target Compound (5-Chloro Analog)
Functional Group Variants
tert-Butyl 4-((((Trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS: 1420797-21-2)
- Molecular Formula: C₁₂H₂₀F₃NO₅S
- Molecular Weight : 347.35 g/mol
- Key Differences :
Heterocyclic Modifications
tert-Butyl 4-(6-(((5-Amino-1,3,4-thiadiazol-2-yl)oxy)methyl)pyridin-3-yl)piperidine-1-carboxylate (CAS: 3049542-28-8)
- Molecular Formula : C₁₈H₂₅N₅O₃S
- Molecular Weight : 391.49 g/mol
- Higher molecular weight and altered solubility profile due to the sulfur-containing heterocycle .
Piperidine vs. Piperazine Derivatives
tert-Butyl 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
- Key Differences: Piperazine ring (two nitrogen atoms) increases basicity and water solubility compared to piperidine.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Stability
Research Findings
- Synthetic Utility : The target compound’s chlorine atom provides a versatile handle for further functionalization, such as palladium-catalyzed aminations, while maintaining stability during storage .
- Biological Relevance : Pyrimidine derivatives in exhibit >99% HPLC purity, suggesting high suitability for preclinical studies. The tert-butyl group in all analogs enhances metabolic stability by shielding the carboxylate from hydrolysis .
- Comparative Solubility: The amino-pyridine analog () likely has higher aqueous solubility due to the basic amino group, whereas the target compound’s chloropyrimidine group may reduce solubility but improve membrane permeability .
Biological Activity
tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1261231-05-3) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H22ClN3O3, with a molecular weight of approximately 327.81 g/mol. The compound features a piperidine ring linked to a pyrimidine ring, which is substituted with a chlorine atom at the 5-position. This structural arrangement is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine core and subsequent functionalization with the chloropyrimidine moiety. Various synthetic routes have been explored to enhance yield and purity, enabling the creation of analogs with potentially improved biological properties .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those related to this compound. In vitro assays have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, compounds derived from similar scaffolds exhibited IC50 values around 0.04 μmol, comparable to celecoxib, a well-known COX inhibitor .
Antimycobacterial Activity
The compound has also been investigated for its antimycobacterial activity against Mycobacterium tuberculosis. A study focusing on piperidine derivatives demonstrated that certain analogs displayed potent inhibitory effects on MenA, an enzyme critical for menaquinone biosynthesis in M. tuberculosis. These inhibitors showed IC50 values ranging from 13 to 22 μM, indicating promising activity against tuberculosis .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from various studies indicate that:
- Substituents on the pyrimidine ring : The presence of electron-withdrawing or electron-donating groups can significantly influence the potency and selectivity of the compound against specific biological targets.
| Compound | Substituent | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Chlorine at C5 | 0.04 ± 0.01 | COX-2 |
| Compound B | Methyl at C6 | 13 ± 2 | MenA |
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Anti-inflammatory Study : A series of pyrimidine derivatives were tested for their ability to reduce paw edema in rats, demonstrating significant anti-inflammatory effects comparable to indomethacin .
- Antimycobacterial Efficacy : In vivo studies showed that specific piperidine derivatives could achieve nearly complete sterilization of M. tuberculosis when used in combination therapies within two weeks .
Q & A
Basic Research Questions
Q. What are the critical safety precautions and handling protocols for this compound in laboratory settings?
- Methodological Answer :
-
Respiratory/Hand/Eye Protection : Wear respiratory protection (e.g., N95 mask), nitrile gloves, and chemical goggles when handling the compound. Ensure laboratory ventilation meets OSHA standards .
-
Fire Safety : Use dry chemical extinguishers for fires involving this compound. Avoid water, which may react with decomposition products. Firefighters must wear flame-resistant clothing and self-contained breathing apparatus (SCBA) .
-
Storage : Store in a dry, ventilated area at 2–8°C in tightly sealed containers. Incompatible with strong oxidizing agents (e.g., peroxides) .
-
First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
- Data Table :
| Hazard Type | Precautions | Reference |
|---|---|---|
| Respiratory | N95 mask | |
| Fire | Dry chemical extinguisher | |
| Storage | Avoid oxidizing agents |
Q. What synthetic routes and purification methods are commonly employed for this compound?
- Methodological Answer :
- Synthesis : A multi-step approach is typical:
Nucleophilic Substitution : React tert-butyl piperidine-1-carboxylate derivatives with 5-chloropyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) .
Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, followed by deprotection with TFA .
-
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–75 | |
| Boc Deprotection | TFA/DCM, 0°C to RT | 90 |
Q. How is the compound characterized spectroscopically, and what key peaks are observed?
- Methodological Answer :
- NMR :
- ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.40–3.70 (m, 4H, piperidine CH₂), 4.60 (s, 2H, OCH₂), 8.35 (s, 1H, pyrimidine H) .
- ¹³C NMR : δ 28.2 (tert-butyl CH₃), 80.1 (Boc C=O), 157.5 (pyrimidine C-Cl) .
- MS : ESI-MS shows [M+H]⁺ at m/z 342.1 (calculated 342.8) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) for Suzuki-Miyaura couplings .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .
- Kinetic Analysis : Use in-situ IR or HPLC to identify intermediates and adjust reaction time/temperature .
- Case Study : Replacing DMF with acetonitrile increased coupling efficiency from 60% to 82% in analogous pyrimidine derivatives .
Q. How to resolve contradictions in GHS classification data across safety reports?
- Methodological Answer :
- Source Evaluation : Cross-reference SDS from academic suppliers (e.g., ALADDIN) versus industrial vendors. Academic SDS often lack full hazard profiling due to R&D exemptions .
- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) if discrepancies exist. For example, conflicting data on skin irritation (classified vs. "no data") require patch testing .
- Regulatory Alignment : Follow ECHA guidelines for mixtures, as pure compound data may be extrapolated from structural analogs .
Q. What strategies are effective for studying biological activity and target interactions?
- Methodological Answer :
-
Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for kinase targets (e.g., EGFR, CDK2) .
-
In Vitro Assays :
-
Cytotoxicity : MTT assay in HeLa cells (IC₅₀ determination).
-
Enzyme Inhibition : Fluorescence-based kinase inhibition assays .
-
SAR Studies : Modify the chloropyrimidine or piperidine moiety to assess activity changes. For example, replacing Cl with ethoxy groups reduced cytotoxicity by 40% in related compounds .
- Data Table :
| Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 5-Chloropyrimidine | 12.3 (EGFR) | |
| 5-Ethoxypyrimidine | 48.7 (EGFR) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
